molecular formula C8H10Br4O2 B14531958 1,2-Dibromoethyl 4,5-dibromohex-2-enoate CAS No. 62285-14-7

1,2-Dibromoethyl 4,5-dibromohex-2-enoate

Cat. No.: B14531958
CAS No.: 62285-14-7
M. Wt: 457.78 g/mol
InChI Key: KZVWJORZYLGGLK-UHFFFAOYSA-N
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Description

1,2-Dibromoethyl 4,5-dibromohex-2-enoate is an organic compound with the molecular formula C8H8Br4O2 It is characterized by the presence of multiple bromine atoms, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 1,2-dibromoethyl 4,5-dibromohex-2-enoate typically involves the bromination of hex-2-enoate derivatives. The reaction conditions often include the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods may involve multi-step synthesis routes, starting from readily available raw materials. The process includes the initial formation of the hex-2-enoate backbone, followed by sequential bromination steps to introduce the bromine atoms at the desired positions .

Chemical Reactions Analysis

1,2-Dibromoethyl 4,5-dibromohex-2-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Dibromoethyl 4,5-dibromohex-2-enoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into various molecules, facilitating the study of brominated compounds.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-dibromoethyl 4,5-dibromohex-2-enoate exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

1,2-Dibromoethyl 4,5-dibromohex-2-enoate can be compared with other brominated compounds, such as:

Properties

CAS No.

62285-14-7

Molecular Formula

C8H10Br4O2

Molecular Weight

457.78 g/mol

IUPAC Name

1,2-dibromoethyl 4,5-dibromohex-2-enoate

InChI

InChI=1S/C8H10Br4O2/c1-5(10)6(11)2-3-8(13)14-7(12)4-9/h2-3,5-7H,4H2,1H3

InChI Key

KZVWJORZYLGGLK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C=CC(=O)OC(CBr)Br)Br)Br

Origin of Product

United States

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